molecular formula C6H4BBrFNO4 B8096013 4-Bromo-2-fluoro-3-nitrophenylboronic acid

4-Bromo-2-fluoro-3-nitrophenylboronic acid

Cat. No.: B8096013
M. Wt: 263.82 g/mol
InChI Key: WSVZFSKMKFZRKF-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-nitrophenylboronic acid is a versatile organoboron compound known for its utility in organic synthesis, particularly in cross-coupling reactions. This compound features a bromo, fluoro, and nitro group on a phenyl ring, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-fluoro-3-nitrophenylboronic acid typically involves the bromination and nitration of 2-fluorophenylboronic acid. The reaction conditions require careful control of temperature and the use of specific reagents to ensure the selective introduction of the bromo and nitro groups.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the initial formation of the boronic acid core, followed by halogenation and nitration steps. The process is optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluoro-3-nitrophenylboronic acid undergoes various chemical reactions, including Suzuki-Miyaura cross-coupling, oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Cross-Coupling: Palladium catalysts and boronic acids are commonly used.

  • Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophiles and electrophiles under specific conditions.

Major Products Formed:

  • Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Amines or alcohols.

  • Substitution: Halogenated or nitro-substituted compounds.

Scientific Research Applications

4-Bromo-2-fluoro-3-nitrophenylboronic acid is widely used in scientific research due to its reactivity and versatility. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its applications include:

  • Chemistry: As a reagent in cross-coupling reactions to create complex organic molecules.

  • Biology: In the development of bioactive compounds and probes for biological studies.

  • Medicine: In the synthesis of drug candidates and intermediates.

  • Industry: In the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through its ability to form stable boronic esters and participate in cross-coupling reactions. The molecular targets and pathways involved include the formation of carbon-carbon bonds and the activation of various functional groups.

Comparison with Similar Compounds

4-Bromo-2-fluoro-3-nitrophenylboronic acid is unique due to its combination of halogen and nitro groups on the phenyl ring. Similar compounds include:

  • 4-Fluoro-3-nitrophenylboronic acid: Lacks the bromo group.

  • 4-Bromo-2-fluorophenylboronic acid: Lacks the nitro group.

  • 3-Nitrophenylboronic acid: Lacks both the fluoro and bromo groups.

These compounds differ in their reactivity and applications, with this compound offering a broader range of chemical transformations due to its unique substitution pattern.

Properties

IUPAC Name

(4-bromo-2-fluoro-3-nitrophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrFNO4/c8-4-2-1-3(7(11)12)5(9)6(4)10(13)14/h1-2,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVZFSKMKFZRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Br)[N+](=O)[O-])F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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